molecular formula C8H14N4OS B080317 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 14068-83-8

5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B080317
CAS No.: 14068-83-8
M. Wt: 214.29 g/mol
InChI Key: WPQPFGMASYMLNI-UHFFFAOYSA-N
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Description

5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the morpholine and thiadiazole moieties contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing and the use of organic solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Thiadiazole: Another isomer of thiadiazole with different biological activities.

    1,2,4-Thiadiazole: Known for its antiviral and antibacterial properties.

    1,2,5-Thiadiazole: Less common but still of interest in medicinal chemistry.

Uniqueness

5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine is unique due to the presence of both the morpholine and thiadiazole moieties, which contribute to its diverse biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for further chemical modifications and drug development.

Biological Activity

5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine is a heterocyclic compound characterized by the presence of a thiadiazole ring and a morpholine moiety. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tabular form.

  • Molecular Formula : C₁₃H₁₈N₄S
  • Molecular Weight : 214.29 g/mol
  • CAS Number : 14068-83-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiadiazole ring can inhibit enzymes involved in critical biological pathways such as DNA replication and protein synthesis, leading to antimicrobial and anticancer effects. Specific mechanisms include:

  • Enzyme Inhibition : Interaction with enzymes related to nucleic acid synthesis.
  • Receptor Modulation : Potential modulation of estrogen-related receptors, which may contribute to its anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound exhibits activity against various bacterial strains:

Bacterial Strain Inhibition (%) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus81% - 91%20 - 28 µg/mL
Escherichia coliModerateMIC comparable to standard antibiotics
Bacillus subtilis58% - 66%32 - 42 µg/mL

These results suggest that the compound may be more effective against Gram-positive bacteria compared to Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µg/mL) Effect
HCT116 (Colon Cancer)3.29Significant growth inhibition
MCF7 (Breast Cancer)0.28High potency against cancer cells
A549 (Lung Cancer)0.52Moderate potency

The structure–activity relationship studies indicate that modifications on the thiadiazole ring can enhance cytotoxicity and selectivity towards cancer cells.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in treating infections and cancer:

  • Antimicrobial Efficacy : A study demonstrated that fluorinated derivatives of thiadiazoles showed enhanced antibacterial activity compared to non-fluorinated counterparts.
  • Cytotoxicity Studies : Research involving various cancer cell lines revealed that specific substitutions on the thiadiazole ring significantly increased the cytotoxic effects against human colon and breast cancer cells.

Properties

IUPAC Name

5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS/c9-8-11-10-7(14-8)1-2-12-3-5-13-6-4-12/h1-6H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQPFGMASYMLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390367
Record name 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14068-83-8
Record name 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-(2-chloro-ethyl)-[1,3,4]thiadiazol-2-ylamine (54a) (2.5 g, 15.3 mmol), morpholine (2.67 g, 30 mmol) and sodium iodide (0.15 g) is heated with stirring in toluene at 80° C. After adding triethylamine (2.13 ml, 15.3 mmol) heating is continued for an additional 4 hours. The solvent is removed and the residue is partitioned between water (pH 13) and n-butanol. The organic extract is dried (MgSO4) and the solid is removed to afford the titled compound as a yellow solid.
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Synthesis routes and methods II

Procedure details

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